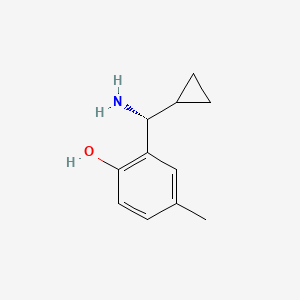
(R)-2-(Amino(cyclopropyl)methyl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Amino(cyclopropyl)methyl)-4-methylphenol is an organic compound with a unique structure that includes a cyclopropyl group, an amino group, and a methylphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Phenol Functionalization: The phenol group can be introduced through electrophilic aromatic substitution reactions, where a phenol precursor reacts with an electrophile.
Industrial Production Methods
Industrial production of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Amino(cyclopropyl)methyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenol derivatives, depending on the reagents used.
Applications De Recherche Scientifique
®-2-(Amino(cyclopropyl)methyl)-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparaison Avec Des Composés Similaires
®-2-(Amino(cyclopropyl)methyl)-4-methylphenol can be compared with other similar compounds, such as:
®-2-(Amino(cyclopropyl)methyl)-4-methoxyphenol: Similar structure but with a methoxy group instead of a methyl group.
®-2-(Amino(cyclopropyl)methyl)-4-chlorophenol: Similar structure but with a chloro group instead of a methyl group.
®-2-(Amino(cyclopropyl)methyl)-4-nitrophenol: Similar structure but with a nitro group instead of a methyl group.
The uniqueness of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-[(R)-amino(cyclopropyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-7-2-5-10(13)9(6-7)11(12)8-3-4-8/h2,5-6,8,11,13H,3-4,12H2,1H3/t11-/m1/s1 |
Clé InChI |
CVTUATVVDRJTQZ-LLVKDONJSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)O)[C@@H](C2CC2)N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


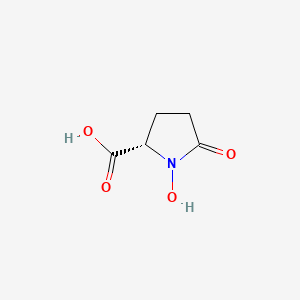
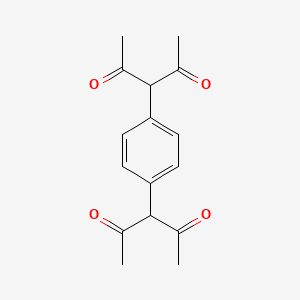

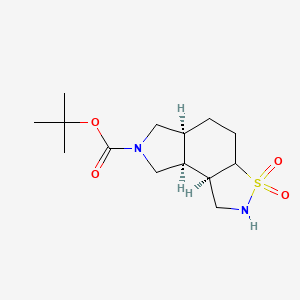

![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)
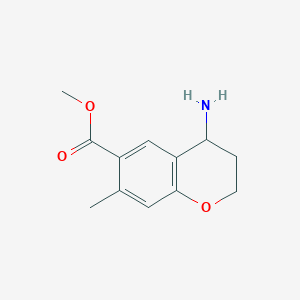
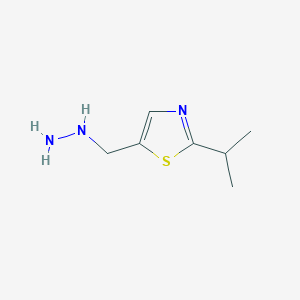
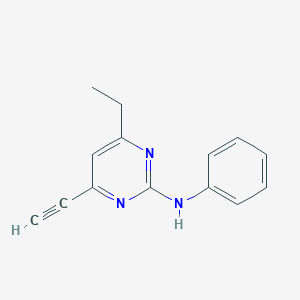
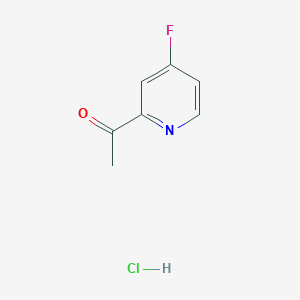
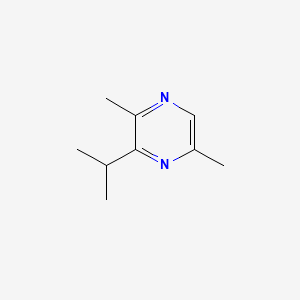
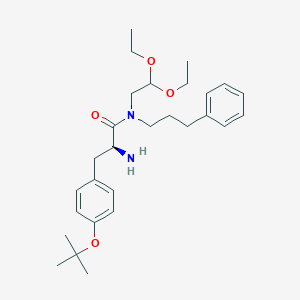
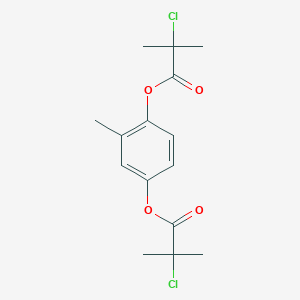
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13119088.png)
